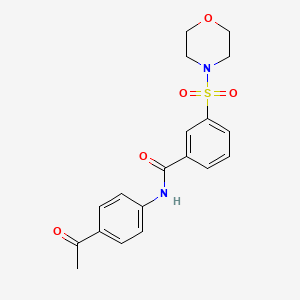

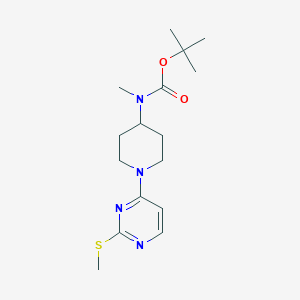

N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide, also known as AMMSB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylbenzamides and has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Aplicaciones Científicas De Investigación

Potassium Channel Modulation in Migraine Treatment

N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide derivatives, such as (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, have been identified as orally bioavailable KCNQ2 potassium channel openers. These compounds have shown significant activity in rat models of migraine by reducing the number of cortical spreading depressions induced by potassium chloride, which is a notable advancement in the treatment of migraine (Wu et al., 2003).

Pharmacological Activities in Inflammation

A series of substituted pyrazole derivatives, synthesized using N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material, demonstrated significant anti-inflammatory activities. These compounds, due to their pharmacological profile, have potential in the development of new therapeutic agents for inflammatory diseases (Abdulla et al., 2014).

Anticonvulsant Properties

The synthesis of new 3-aminopyrroles, starting from acetophenone and glycine derivatives, has been explored for their anticonvulsant activity. These compounds exhibit considerable activity with a lack of neurotoxicity, making them promising candidates for treating seizures. This demonstrates the broad therapeutic potential of N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide derivatives in neurological conditions (Unverferth et al., 1998).

Memory Enhancement Research

Compounds like N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, which are structurally related to N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide, have shown potential as memory enhancers. These compounds inhibit acetylcholinesterase, indicating their usefulness in treating cognitive disorders such as Alzheimer's disease (Piplani et al., 2018).

Antifungal Applications

The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents against Candida and Aspergillus species highlights the potential of N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide derivatives in treating fungal infections. These compounds have shown considerable in vitro and in vivo efficacy, underlining their potential in antifungal therapy (Bardiot et al., 2015).

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that similar compounds can interact with their targets and cause significant changes . For instance, some compounds can inhibit the activity of certain enzymes, leading to a decrease in the production of specific biochemicals .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties .

Result of Action

Similar compounds have been found to have various biological effects, such as inhibiting the growth of certain types of cells or affecting the function of specific proteins .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other chemicals can affect the action of similar compounds .

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-14(22)15-5-7-17(8-6-15)20-19(23)16-3-2-4-18(13-16)27(24,25)21-9-11-26-12-10-21/h2-8,13H,9-12H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGIDDRCVFODKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2366334.png)

![3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2366339.png)

![N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2366340.png)

![N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide](/img/structure/B2366347.png)

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2366348.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea](/img/structure/B2366350.png)

![2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2366356.png)